molecular formula C16H28N2O4 B1444583 {4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid CAS No. 1353972-66-3

{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No. B1444583
M. Wt: 312.4 g/mol
InChI Key: KITZVGBQSHKBEF-UHFFFAOYSA-N
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Description

This compound is a derivative of tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a protecting group used in organic synthesis . The compound has a molecular weight of 215.25 .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11(6-8(12)13)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.25 . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Biological Activity : This compound has been utilized in the synthesis of novel derivatives with potential biological activities. For instance, Chonan et al. (2011) explored the synthesis of (4-piperidinyl)-piperazine derivatives as potent and orally active inhibitors with applications in enzyme and cell-based assays. These derivatives showed promising activities, highlighting their potential in drug discovery (Chonan et al., 2011).

  • Chemical Analysis and Quantification : The tert-butyloxycarbonyl group, a key component of this compound, can be quantitatively analyzed in amino acid and peptide derivatives, as demonstrated by Ehrlich-Rogozinski (1974). This method facilitates the accurate determination of the tert-butyloxycarbonyl group, which is crucial in various chemical syntheses (Ehrlich-Rogozinski, 1974).

  • Synthesis of Piperazine-2,5-diones : Nikulnikov et al. (2010) reported the efficient synthesis of diastereomerically pure, racemic piperazine-2,5-diones from N-tert-butoxycarbonyl-protected α-amino acids. This synthesis method has implications for the development of novel compounds with potential pharmaceutical applications (Nikulnikov et al., 2010).

  • Oxindole Synthesis : The compound has been used in the synthesis of oxindoles, as explored by Magano et al. (2014). This research contributes to the field of medicinal chemistry, particularly in the development of enzyme inhibitors (Magano et al., 2014).

  • Dendritic Melamine Synthesis : Sacalis et al. (2019) utilized this compound in the synthesis of novel dendritic G-2 melamines, which have potential applications in nanotechnology and material science. These dendrimers showed unique self-assembling properties in the solid state (Sacalis et al., 2019).

  • Divergent Synthesis Reactions : Rossi et al. (2007) investigated the divergent and solvent-dependent reactions of related compounds, leading to the synthesis of various novel derivatives. This research has implications for the development of new synthetic methodologies in organic chemistry (Rossi et al., 2007).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(13-4-5-13)10-12-6-8-17(9-7-12)11-14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITZVGBQSHKBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCN(CC1)CC(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128377
Record name 1-Piperidineacetic acid, 4-[[cyclopropyl[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS RN

1353972-66-3
Record name 1-Piperidineacetic acid, 4-[[cyclopropyl[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353972-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 4-[[cyclopropyl[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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